4-Cyano-5-fluorothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C4HFN2S |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-fluoro-1,3-thiazole-4-carbonitrile |
InChI |
InChI=1S/C4HFN2S/c5-4-3(1-6)7-2-8-4/h2H |
InChI Key |
XMLGDTXLNXHSHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)F)C#N |
Origin of Product |
United States |
Context Within Halogenated Heterocyclic Systems
Halogenated heterocyclic compounds, which incorporate one or more halogen atoms into a cyclic structure containing atoms of at least two different elements, are fundamental in medicinal chemistry and materials science. The introduction of halogens can dramatically alter a molecule's physical, chemical, and biological properties.
Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. wikipedia.org Their aromatic nature allows for various substitution reactions, making them versatile scaffolds in drug discovery and development. nih.govfabad.org.tr The halogenation of thiazoles can be challenging under normal conditions but can be achieved at high temperatures or through specific catalytic processes. ias.ac.inudayton.edu For instance, bromination of thiazole (B1198619) in the vapor phase can yield 2-bromothiazole (B21250) and 2,5-dibromothiazole. ias.ac.in
The presence of a halogen on the thiazole ring, as in 4-cyano-5-fluorothiazole, significantly influences its reactivity and potential applications. Halogenated thiazoles have been investigated for their excellent properties as fluorogenic DNA binders and have shown promise in various biological activities. nih.gov
Significance of Cyano and Fluoro Functionalities in Thiazole Frameworks
The unique properties of 4-cyano-5-fluorothiazole are largely dictated by the presence of the cyano (-CN) and fluoro (-F) groups attached to the thiazole (B1198619) core.
The cyano group is a strong electron-withdrawing group. Its inclusion in a molecule can significantly impact intramolecular charge transfer (ICT) properties. rsc.org Research on other cyano-substituted heterocyclic compounds has demonstrated that this group can enhance biological activities and is a key feature in the design of various inhibitors. acs.orgnih.gov For example, the presence of a cyano group has been shown to be significant for the antimicrobial properties of certain thiazole derivatives. acs.org In the context of materials science, the cyano group can induce specific packing in the solid state, leading to desirable electronic properties. rsc.org
The fluoro group , being the most electronegative element, imparts unique characteristics to organic molecules. Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can profoundly alter a molecule's acidity, basicity, and metabolic stability. mykhailiukchem.org In medicinal chemistry, the introduction of a fluorine atom can block metabolic pathways, thereby increasing a drug's bioavailability and in vivo stability. nih.gov Fluorine substitution on the thiazole ring has been shown to be important for the activity of certain compounds. nih.gov Specifically, a 2-fluoro-thiazole moiety may exhibit resistance to defluorination in vivo. nih.gov
The combination of both cyano and fluoro groups on the thiazole ring in this compound creates a unique electronic environment, making it a valuable building block for the synthesis of more complex molecules with tailored properties.
Evolution of Research on Substituted Thiazoles
Research into substituted thiazoles has a long and rich history, driven by their diverse pharmacological and material applications. fabad.org.tr The thiazole (B1198619) ring is a component of vitamin B1 and is found in numerous FDA-approved drugs. wikipedia.orgfabad.org.tr
Early research focused on fundamental synthesis methods like the Hantzsch thiazole synthesis. nih.gov Over time, the focus has shifted towards creating a vast library of substituted thiazoles to explore their structure-activity relationships (SAR). researchgate.netnih.gov These studies have revealed that the nature and position of substituents on the thiazole ring are critical for their biological activity. researchgate.net
Modern research employs advanced synthetic methodologies and computational studies to design and develop novel thiazole derivatives with specific functions. researchgate.netmdpi.com The exploration of di-substituted thiazoles, such as 4-cyano-5-fluorothiazole, represents a more recent trend, aiming to fine-tune the properties of the thiazole core with multiple functional groups. The development of one-step synthesis methods for intermediates like 4-cyanothiazoles has significantly streamlined the preparation of these complex molecules. google.com
The ongoing investigation into compounds like this compound continues to expand the chemical space of thiazole derivatives, paving the way for new discoveries in various scientific fields.
A Comprehensive Analysis of Synthetic Routes to this compound
The synthesis of this compound, a key heterocyclic compound, involves intricate strategies for both the formation of the thiazole ring and the introduction of the fluorine atom. These methodologies can be broadly categorized into the construction of the core thiazole structure and subsequent functionalization. This article delves into the primary synthetic pathways, offering a detailed examination of the chemical reactions and reagents employed.
Theoretical and Computational Investigations of 4 Cyano 5 Fluorothiazole
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 4-Cyano-5-fluorothiazole can be thoroughly investigated using a variety of computational methods. These analyses provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT calculations would be employed to determine its optimized ground state geometry. This involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule.
From this optimized geometry, various ground state properties can be calculated, including:
Bond lengths and angles: These parameters define the molecule's three-dimensional structure.
Electronic energies: The total electronic energy is a key indicator of the molecule's stability.
A hypothetical data table for the optimized ground state properties of this compound, as would be obtained from DFT calculations, is presented below.
| Property | Calculated Value |
| Total Electronic Energy | Value (Hartree) |
| Dipole Moment | Value (Debye) |
| C4-CN Bond Length | Value (Å) |
| C5-F Bond Length | Value (Å) |
| Thiazole (B1198619) Ring Bond Angles | Values (°) |
Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Applying MO theory to this compound would involve calculating the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and electronic transitions. A smaller gap generally indicates higher reactivity. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying bonding and charge distribution in molecules. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.
For this compound, NBO analysis would be used to:
Determine the natural atomic charges on each atom, revealing the charge distribution within the molecule.
Analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be quantified by second-order perturbation theory analysis.
A hypothetical table summarizing key NBO analysis results for this compound is shown below.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) |
| e.g., π(C=C) | e.g., π(C≡N) | Value (kcal/mol) |
| e.g., LP(N) | e.g., σ(C-F) | Value (kcal/mol) |
Note: The entries in this table are illustrative examples of the types of interactions that would be analyzed. Actual NBO calculations would be required to determine the specific donor-acceptor interactions and their stabilization energies.
Spectroscopic Property Prediction and Interpretation Methodologies
Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy involves calculating the vibrational frequencies and intensities of a molecule. These calculations are typically performed using DFT. The results can be used to predict the infrared (IR) and Raman spectra of this compound.
The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak in the predicted spectra. This information is crucial for assigning the vibrational bands observed in experimental spectra. A comparison between the computed and experimental spectra can provide strong evidence for the correct identification of the compound.
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules. Computational methods can be used to predict the NMR chemical shifts of different nuclei within a molecule. For this compound, the chemical shifts of ¹³C, ¹H, ¹⁵N, and ¹⁹F would be of interest.
These predictions are typically made using DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared to experimental data, can help in the assignment of NMR signals and the confirmation of the molecular structure.
A hypothetical data table of predicted NMR chemical shifts for this compound is provided below.
| Atom | Predicted Chemical Shift (ppm) |
| C2 | Value |
| C4 | Value |
| C5 | Value |
| CN | Value |
| F | Value |
Note: The values in this table are placeholders and would need to be determined through actual NMR chemical shift calculations.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, several reaction types, such as nucleophilic aromatic substitution (SNAr) or cycloadditions, could be investigated.
Theoretical studies on related fluoroarenes and fluorinated heterocycles have demonstrated that DFT calculations can accurately model the reaction pathways. nih.gov A typical approach involves locating the transition state (TS) structures and calculating the activation energy barriers. For instance, in a hypothetical SNAr reaction where a nucleophile attacks the thiazole ring, computational models can predict whether the attack is favored at the C4 (bearing the cyano group) or C5 (bearing the fluorine atom) position. The presence of the electron-withdrawing cyano group and the electronegative fluorine atom significantly influences the electron density distribution of the thiazole ring, thereby directing the regioselectivity of the reaction.
A computational study would typically involve geometry optimization of the reactants, products, and transition states. The nature of the stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency.
Table 1: Hypothetical Activation Energies for Nucleophilic Aromatic Substitution on this compound
| Nucleophile | Position of Attack | Computational Method | Basis Set | Activation Energy (kcal/mol) |
| NH₃ | C4 | B3LYP | 6-311+G(d,p) | 28.5 |
| NH₃ | C5 | B3LYP | 6-311+G(d,p) | 24.2 |
| OH⁻ | C4 | B3LYP | 6-311+G(d,p) | 18.7 |
| OH⁻ | C5 | B3LYP | 6-311+G(d,p) | 15.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.
Conformation and Stereoisomerism Analysis
Due to the planarity of the thiazole ring and the nature of its substituents, this compound does not exhibit significant conformational isomerism in the traditional sense of bond rotation leading to different stable structures. The molecule is largely planar. However, computational analysis can provide precise geometric parameters such as bond lengths and angles.
Theoretical calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can yield an optimized molecular geometry. For related heterocyclic compounds, such calculations have shown excellent agreement with experimental data from X-ray crystallography. nih.gov
While this compound itself is achiral and does not have stereoisomers, computational studies are crucial for analyzing the potential for stereoselectivity in its reactions. For example, if it were to react with a chiral molecule, DFT calculations could be used to model the transition states for the formation of different stereoisomeric products and predict the diastereomeric or enantiomeric excess.
Table 2: Calculated Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length (Å) | C4-C5 | 1.378 |
| Bond Length (Å) | C5-F | 1.335 |
| Bond Length (Å) | C4-CN | 1.432 |
| Bond Angle (°) | F-C5-C4 | 125.6 |
| Bond Angle (°) | N-C4-CN | 121.8 |
| Dihedral Angle(°) | F-C5-C4-CN | 0.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Solvent Effects and Intermolecular Interactions
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers methods to model these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. researchgate.net This approach is effective for studying how a solvent's polarity affects the stability of reactants, products, and transition states.
For this compound, the large dipole moment arising from the electronegative fluorine and cyano groups suggests that its behavior will be sensitive to the solvent environment. A PCM calculation could predict changes in geometric parameters, electronic properties (like the dipole moment), and reaction energy barriers in different solvents.
Explicit solvent models, where individual solvent molecules are included in the calculation, can be used to study specific intermolecular interactions, such as hydrogen bonding. Although this compound does not have traditional hydrogen bond donors, the nitrogen atom of the cyano group and the thiazole ring, as well as the fluorine atom, can act as hydrogen bond acceptors. d-nb.info
Table 3: Calculated Dipole Moment of this compound in Different Solvents (PCM Model)
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | 3.8 |
| Toluene | 2.4 | 4.5 |
| Methanol (B129727) | 32.6 | 5.9 |
| Water | 78.4 | 6.2 |
Note: The data in this table is hypothetical and for illustrative purposes.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While a full QSRR study requires a dataset of related compounds, we can discuss the theoretical basis for such a study involving this compound and its hypothetical derivatives.
The first step in a QSRR study is the calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of the molecules. For a series of substituted thiazoles, these descriptors could include:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
Steric descriptors: Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es).
Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.
Once these descriptors are calculated for a series of compounds with known reactivity data (e.g., reaction rate constants), statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with reactivity. nih.gov Such a model for derivatives of this compound could help in predicting the reactivity of new, unsynthesized compounds and in understanding the structural features that govern their chemical behavior.
Table 4: Examples of Molecular Descriptors for QSRR Studies
| Compound Series (Hypothetical) | Log(k) | HOMO Energy (eV) | Molecular Volume (ų) | Dipole Moment (D) |
| Thiazole Derivative 1 | -2.5 | -8.2 | 150.4 | 3.8 |
| Thiazole Derivative 2 | -1.8 | -8.0 | 165.2 | 4.5 |
| Thiazole Derivative 3 | -3.1 | -8.5 | 155.1 | 3.2 |
| Thiazole Derivative 4 | -2.2 | -8.1 | 170.8 | 4.9 |
Note: The data in this table is hypothetical and for illustrative purposes.
Role of 4 Cyano 5 Fluorothiazole As a Building Block in Advanced Chemical Research
Precursor for Complex Organic Molecules
4-Cyano-5-fluorothiazole serves as a valuable starting material in the synthesis of more complex organic molecules due to the reactivity of its cyano and fluoro functional groups. The electron-withdrawing nature of these groups activates the thiazole (B1198619) ring, making it susceptible to various chemical transformations. This reactivity allows for the introduction of diverse substituents and the construction of intricate molecular architectures.
The cyano group can undergo a variety of reactions, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, provides a handle for the introduction of a wide range of nucleophiles, further expanding the synthetic utility of this building block. For instance, the displacement of the fluorine atom allows for the facile synthesis of 5-substituted-4-cyanothiazoles, which are precursors to various biologically active compounds.
A general method for the synthesis of 4-cyanothiazoles involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst google.com. While this method provides a route to the core 4-cyanothiazole (B73293) structure, the introduction of the 5-fluoro substituent requires specific fluorinating reagents and reaction conditions.
The synthetic utility of fluorinated heterocycles, including thiazoles, is widely recognized in medicinal chemistry and agrochemical research. The incorporation of fluorine can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets rsc.orgbeilstein-journals.org.
Ligand Synthesis for Coordination Chemistry and Catalysis
The nitrogen and sulfur atoms within the thiazole ring of this compound, along with the nitrogen of the cyano group, present potential coordination sites for metal ions. This characteristic makes it an attractive scaffold for the design and synthesis of novel ligands for coordination chemistry and catalysis. The electronic properties of the thiazole ring, influenced by the cyano and fluoro substituents, can be fine-tuned to modulate the coordination properties of the resulting ligands and the catalytic activity of their metal complexes.
For example, cyanothiazole derivatives can act as ligands for transition metals, forming coordination polymers with interesting electronic and photophysical properties nih.gov. The coordination can occur through the nitrogen atom of the thiazole ring or the nitrogen atom of the cyano group, leading to the formation of diverse structural motifs.
The synthesis of bidentate or polydentate ligands can be achieved by introducing additional coordinating groups onto the this compound core. These multidentate ligands can form stable complexes with a variety of metal ions, which can then be explored for their catalytic applications in various organic transformations. The fluorinated nature of the ligand can also impart unique properties to the resulting metal complexes, such as enhanced stability and altered reactivity bath.ac.uk.
Applications in Materials Science Research
The unique combination of a heterocyclic ring, a cyano group, and a fluorine atom in this compound makes it a promising building block for the development of advanced materials with tailored properties.
Monomers for Functional Polymers and Copolymers
This compound can be functionalized to introduce polymerizable groups, such as vinyl or acrylic moieties, allowing for its incorporation into polymers and copolymers. The resulting materials can exhibit unique thermal, mechanical, and electronic properties due to the presence of the fluorinated thiazole unit. The strong dipole moment and polarizability associated with the C-F and C≡N bonds can influence the intermolecular interactions within the polymer matrix, affecting its morphology and bulk properties.
For instance, polymers containing cyano groups have been investigated for their potential applications in various fields mdpi.com. The introduction of a fluorinated thiazole moiety could further enhance the performance of these materials.
Components in Optoelectronic Materials
Thiazole-based compounds have been extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) researchgate.netrsc.org. The electron-deficient nature of the thiazole ring, further enhanced by the cyano and fluoro substituents in this compound, makes it a suitable component for n-type or electron-transporting materials.
The photophysical properties of materials containing this compound can be tuned by extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups. The fluorine atom can also influence the molecular packing and solid-state morphology, which are crucial factors for efficient charge transport in optoelectronic devices rsc.org.
Scaffold in Supramolecular Chemistry
The ability of the thiazole ring and the cyano group to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes this compound an interesting building block for supramolecular chemistry. The fluorine atom can also engage in halogen bonding and other non-covalent interactions, providing an additional tool for controlling the self-assembly of molecules into well-defined supramolecular architectures.
The design of molecules based on this compound can lead to the formation of liquid crystals, gels, and other soft materials with interesting properties. The directionality and strength of the non-covalent interactions can be modulated by altering the substituents on the thiazole ring, allowing for the rational design of functional supramolecular systems nih.gov.
Utilization in Agrochemical Research (Focus on Synthetic Pathways and Structural Diversity, excluding efficacy/toxicity)
Fluorinated heterocyclic compounds play a significant role in the development of modern agrochemicals ccspublishing.org.cnmdpi.com. The presence of fluorine can lead to increased biological activity, enhanced metabolic stability, and improved transport properties of the active ingredients. This compound represents a valuable scaffold for the synthesis of novel agrochemicals with diverse structures and modes of action.
The reactivity of the cyano and fluoro groups allows for the introduction of a wide range of functional groups, leading to the generation of large libraries of compounds for high-throughput screening. For example, the fluorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse set of 5-substituted-4-cyanothiazoles. The cyano group can be transformed into other functional groups, such as amides or carboxylic acids, further increasing the structural diversity of the resulting compounds.
The synthesis of fluorinated thiazole derivatives often involves the use of specialized fluorinating agents and synthetic methodologies nih.govresearchgate.net. The development of efficient and scalable synthetic routes to this compound and its derivatives is crucial for its application in agrochemical research and development.
Advanced Analytical Methodologies for 4 Cyano 5 Fluorothiazole Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation, identification, and quantification of 4-Cyano-5-fluorothiazole in various matrices, including reaction mixtures and purification processes. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many thiazole (B1198619) derivatives. The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve high resolution, sensitivity, and reproducibility.
Stationary Phase Selection: Reversed-phase chromatography is the most common mode used for the separation of moderately polar heterocyclic compounds. A C18 (octadecylsilane) column is a typical first choice due to its versatility and wide availability. d-nb.info The hydrophobicity of the C18 stationary phase provides effective retention for thiazole derivatives.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier.
Organic Modifier: Acetonitrile is frequently preferred over methanol (B129727) for the analysis of nitrogen-containing heterocycles due to its lower viscosity and better UV transparency.
Aqueous Phase: The aqueous portion is often acidified to improve peak shape and control the ionization state of the analyte. Common additives include 0.1% formic acid, acetic acid, or orthophosphoric acid. d-nb.info
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (variable mobile phase composition) elution can be employed. Gradient elution is particularly useful for separating this compound from impurities with a wide range of polarities.
Detection: The presence of the thiazole ring and the cyano group, both containing chromophores, makes UV detection a suitable and widely used method. The analyte is typically monitored at a wavelength where it exhibits maximum absorbance, which can be determined using a photodiode array (PDA) detector. d-nb.info For related aminothiazole compounds, detection wavelengths around 272 nm have been utilized. d-nb.info
Method Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 1: Illustrative HPLC Method Parameters for Thiazole Derivatives
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 5 µm | Provides good retention for moderately polar heterocycles. d-nb.info |
| Mobile Phase | A: 0.1% Acid in WaterB: Acetonitrile | Acid improves peak shape; Acetonitrile is a common organic modifier. d-nb.info |
| Elution | Gradient | Allows for separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. d-nb.info |
| Detection | UV/PDA at ~270 nm | Thiazole ring provides UV absorbance for detection. d-nb.info |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used for purity assessment and identification of volatile impurities or byproducts from its synthesis.
The methodology involves injecting a sample into the GC, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column. nih.gov The column, typically coated with a stationary phase like a non-polar polysiloxane, separates components based on their boiling points and interactions with the stationary phase. As each separated component elutes from the column, it enters the mass spectrometer.
In the MS, the molecules are ionized, commonly by electron impact (EI), which fragments them into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint. ijprajournal.com By comparing this spectrum to a library of known spectra (like the NIST library), the compound can be identified. ijprajournal.com
Table 2: Typical GC-MS Operational Parameters
| Parameter | Description |
| GC Column | Capillary column (e.g., DB-35MS), 30 m x 0.25 mm ID. nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). nih.gov |
| Injector Temperature | Typically set high enough to ensure rapid vaporization (e.g., 250 °C). nih.gov |
| Oven Program | A temperature gradient is used to elute compounds with different boiling points. |
| MS Ionization | Electron Impact (EI) at 70 eV. |
| Mass Analyzer | Quadrupole or Ion Trap. |
| Detector | Electron Multiplier. |
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This technology offers substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. dntb.gov.ua
The application of UHPLC to the analysis of this compound would provide several advantages:
Higher Resolution: The smaller particle size leads to more efficient separation, allowing for the resolution of closely related impurities from the main compound peak.
Faster Analysis Times: The higher optimal linear velocities of the mobile phase in UHPLC systems significantly reduce run times, increasing sample throughput.
Increased Sensitivity: Peaks in UHPLC are typically sharper and narrower, resulting in greater peak height and improved signal-to-noise ratios, which is beneficial for detecting trace-level impurities.
The method development for UHPLC is analogous to HPLC, involving the optimization of stationary phase, mobile phase, and detector settings, but adapted for the higher pressures and lower system volumes characteristic of UHPLC instrumentation.
Spectroscopic Characterization Methodologies
Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about molecular structure, functional groups, and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural characterization.
¹H NMR: Due to the substitution pattern of this compound, the thiazole ring itself does not have any protons directly attached. Therefore, the ¹H NMR spectrum would be primarily used to identify signals from any potential impurities or if the molecule were part of a larger structure with proton-bearing groups.
¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. It would show distinct signals for the three carbons of the thiazole ring and the carbon of the cyano group. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen, sulfur, and fluorine atoms. Furthermore, the signals for C4 and C5 would exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF). nih.gov For example, in related fluorinated phenylthiazoles, the carbon directly bonded to fluorine shows a characteristic large coupling constant (¹JCF) in the range of 244-249 Hz. nih.gov
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound would show a singlet, providing confirmation of the single fluorine environment. nih.gov The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic heterocyclic ring.
Table 3: Predicted NMR Characteristics for this compound
| Nucleus | Predicted Chemical Shift (δ) Range | Expected Multiplicity & Coupling |
| ¹³C (C2) | 150-160 ppm | Singlet or small doublet (coupling to F) |
| ¹³C (C4) | 115-130 ppm | Doublet (²JCF) |
| ¹³C (C5) | 145-160 ppm | Doublet (¹JCF) |
| ¹³C (CN) | 110-120 ppm | Singlet or small doublet (coupling to F) |
| ¹⁹F | -100 to -120 ppm (relative to CFCl₃) | Singlet |
Note: Predicted values are based on data for structurally similar fluorinated thiazole and benzonitrile (B105546) compounds. nih.govnih.gov
Infrared (IR) and Raman Spectroscopy Protocols
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary, as they are governed by different selection rules. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum would exhibit characteristic absorption bands confirming key functional groups.
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile (cyano) group. nih.gov
C=N and C=C Stretching: Vibrations associated with the thiazole ring would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹. sapub.org
C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the region of 1000-1400 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be useful for observing the vibrations of the thiazole ring's C=C and C=N bonds, which are expected to be Raman active. mdpi.com The C≡N stretch is also typically observable in Raman spectra. The complementary information from both IR and Raman can provide a more complete picture of the molecule's vibrational modes. nih.gov
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Cyano (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |
| Thiazole Ring (C=N, C=C) | Stretch | 1400 - 1650 | Medium to Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
Note: Values are typical ranges for these functional groups. nih.govsapub.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.orgshu.ac.uk The specific wavelengths of light absorbed provide information about the electronic structure of the molecule, particularly the types of electron transitions occurring. uzh.chlibretexts.org Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org
For this compound, the structure contains a thiazole ring, a cyano group (nitrile), and a fluorine atom. The thiazole ring is a heterocyclic aromatic system containing π-electrons, a sulfur atom with non-bonding (n) electrons, and a nitrogen atom with non-bonding (n) electrons. The cyano group also contains π-electrons. These features constitute the chromophore and are responsible for its UV-Vis absorption profile. The primary electronic transitions expected for this molecule involve the promotion of electrons from π bonding orbitals and n non-bonding orbitals to π* anti-bonding orbitals. shu.ac.uk
The expected electronic transitions for this compound include:
π → π* transitions: These transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals. uzh.ch They are typically associated with unsaturated systems like the thiazole ring and the cyano group. These transitions are usually strong, resulting in high molar absorptivity values. shu.ac.uk
n → π* transitions: These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms of the thiazole ring) is promoted to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions generally require less energy (occur at longer wavelengths) than π → π* transitions but have a much lower probability, leading to weaker absorption bands. shu.ac.ukuzh.ch
Saturated parts of a molecule can also exhibit n → σ* and σ → σ* transitions, but these typically require higher energy (shorter wavelengths, often below 200 nm) and are less commonly observed in standard UV-Vis spectroscopy. shu.ac.ukyoutube.com The specific absorption maxima (λmax) for this compound would be determined experimentally and are influenced by the solvent used and the specific electronic environment of the chromophore.
Table 1: Expected Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Associated Molecular Features | Expected Intensity |
| π → π | π bonding to π anti-bonding | Thiazole ring, Cyano group | High |
| n → π | n non-bonding to π anti-bonding | N and S atoms in the thiazole ring | Low |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. Unlike conventional mass spectrometry which provides a nominal mass (an integer value), HRMS can measure mass to several decimal places, providing an "exact mass". This high level of precision allows for the confident determination of a unique molecular formula. nih.gov
The utility of HRMS lies in its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions and therefore different exact masses. nih.govthermofisher.com The mass accuracy of an HRMS instrument is typically expressed in parts per million (ppm) and should routinely be within ±5 ppm for reliable formula determination. nih.gov
For this compound, the molecular formula is C₄HFN₂S. By summing the exact masses of the most abundant isotopes of each element, the theoretical monoisotopic mass can be calculated. An HRMS analysis would aim to measure the m/z of the molecular ion (e.g., [M+H]⁺ in positive ion mode) and compare the experimental value to the theoretical value. A close match (low ppm error) confirms the elemental composition.
The calculation of the theoretical exact mass for this compound is detailed in the table below.
Table 2: Calculation of Theoretical Exact Mass for this compound (C₄HFN₂S)
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 4 | 12.000000 | 48.000000 |
| Hydrogen | ¹H | 1 | 1.007825 | 1.007825 |
| Fluorine | ¹⁹F | 1 | 18.998403 | 18.998403 |
| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total | 127.984447 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The method involves directing X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. science.gov By analyzing the positions and intensities of the diffracted spots, a detailed model of the electron density, and thus the atomic structure, can be constructed. mdpi.com
This technique provides unambiguous information on:
Molecular Connectivity: Confirms the bonding arrangement of atoms.
Stereochemistry: Determines the absolute configuration of chiral centers.
Conformation: Reveals the spatial orientation of different parts of the molecule.
Intermolecular Interactions: Identifies and characterizes hydrogen bonds, π-stacking, and other non-covalent interactions that dictate the crystal packing. nih.gov
The output of an X-ray crystallographic analysis includes precise measurements of bond lengths, bond angles, and torsion angles. It also defines the crystal system, space group, and unit cell dimensions (the fundamental repeating unit of the crystal). mdpi.com While no specific crystal structure data for this compound was found in the searched results, a crystallographic study would provide the parameters listed in the table below, offering conclusive proof of its structure and insights into its solid-state properties.
Table 3: Typical Parameters Obtained from X-ray Crystallography for a Molecular Crystal
| Parameter | Description | Information Gained for this compound |
| Crystal System | The classification of the crystal based on its symmetry (e.g., Orthorhombic, Monoclinic). | Fundamental symmetry of the solid-state arrangement. |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, Pbca). | Detailed description of the symmetry operations within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between them for the unit cell. | The size and shape of the basic repeating structural block. |
| Bond Lengths (Å) | The precise distance between the nuclei of two bonded atoms. | Confirms C-F, C-C, C-N, C-S, and C≡N bond distances. |
| Bond Angles (°) | The angle formed by three connected atoms. | Defines the geometry of the thiazole ring and substituent positions. |
| Torsion Angles (°) | The dihedral angle between planes defined by sets of atoms. | Describes the conformation and planarity of the molecule. |
Electrochemical Analysis Techniques and Research Applications
Electrochemical analysis involves the study of a substance's properties by measuring potential (volts) and/or current (amperes) in an electrochemical cell. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are powerful tools for investigating electroactive compounds. benthamopenarchives.comnih.gov These methods can be used for both qualitative and quantitative analysis of drugs and other organic molecules. researchgate.net
The this compound molecule contains functional groups that may be electrochemically active. The thiazole ring is a heteroaromatic system that can potentially undergo oxidation or reduction at an electrode surface. The cyano (nitrile) group is also known to be reducible under certain electrochemical conditions. The presence of these groups suggests that this compound could be studied using voltammetric techniques.
Potential research applications of electrochemical analysis for this compound include:
Quantitative Determination: Developing sensitive analytical methods for the quantification of this compound in various matrices, such as pharmaceutical formulations or reaction mixtures. Stripping voltammetry, in particular, offers high sensitivity for trace analysis. benthamopenarchives.com
Reaction Mechanism Studies: Investigating the mechanisms of its electrochemical oxidation or reduction, providing insight into its electron transfer properties and potential metabolic pathways.
Biosensor Development: Using an electrode modified with biological components (like DNA or enzymes) to study interactions with this compound. benthamopenarchives.com
Table 4: Potential Electrochemical Techniques and Their Applications for this compound
| Technique | Principle | Potential Application |
| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions while measuring the resulting current. | To investigate the redox behavior (oxidation/reduction potentials) and reversibility of electron transfer processes. |
| Differential Pulse Voltammetry (DPV) | Pulses of a specific height are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. | For highly sensitive quantitative analysis, offering lower detection limits compared to CV. |
| Square Wave Voltammetry (SWV) | A square wave is superimposed on a staircase potential waveform, allowing for rapid analysis and high sensitivity. | Rapid and sensitive quantitative determination of this compound. nih.gov |
| Chronocoulometry | A potential step is applied, and the resulting charge is measured as a function of time. | To study diffusion coefficients and reaction kinetics at the electrode surface. |
Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a technique used in analytical chemistry to convert an analyte into a different, more easily detectable compound. nih.gov This strategy is often employed to improve the performance of analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The primary goals of derivatization are to enhance detector response (e.g., by adding a chromophore for UV detection or a fluorophore for fluorescence detection), improve chromatographic separation, or increase the volatility of the analyte for GC analysis. nih.govxjtu.edu.cn
While this compound possesses a UV-absorbing chromophore, its detection sensitivity could potentially be enhanced for trace-level analysis through derivatization. The reactivity of the cyano (nitrile) group is the most logical target for derivatization strategies.
Possible derivatization pathways include:
Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. This resulting carboxylic acid can then be reacted with various derivatizing reagents, such as fluorescent tags that target carboxyl groups, significantly enhancing detection limits in HPLC with fluorescence detection.
Reduction of the Cyano Group: The nitrile can be chemically reduced to a primary amine. This amine can then be reacted with a wide array of commercially available derivatizing agents, such as dansyl chloride or fluorescamine, to produce highly fluorescent derivatives.
These strategies transform the original molecule by introducing a new functional group that is more amenable to reaction with a labeling agent, thereby improving its analytical detection characteristics.
Table 5: Potential Derivatization Strategies for this compound
| Target Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Reagent for Tagging | Analytical Enhancement |
| Cyano (-C≡N) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH) | Fluorescent amines (e.g., with a carbodiimide (B86325) coupling agent) | Introduces a highly sensitive fluorescent tag for HPLC-FLD. |
| Cyano (-C≡N) | Chemical Reduction | Primary Amine (-CH₂-NH₂) | Dansyl Chloride, Fluorescamine | Creates a strongly fluorescent derivative for enhanced detection. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
While classical methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, are well-established, future research must focus on developing more environmentally benign and efficient routes to 4-cyano-5-fluorothiazole and its derivatives. benthamdirect.combepls.com The principles of green chemistry offer a roadmap for this endeavor, prioritizing the reduction of hazardous waste, energy consumption, and the use of toxic reagents. researchgate.netmdpi.com
Key research objectives should include:
Microwave and Ultrasound-Assisted Synthesis: Investigating the application of microwave irradiation and ultrasonic energy to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. bepls.comnih.gov
Green Solvents and Catalysts: Exploring the use of eco-friendly solvents like water or bio-based solvents, and developing recyclable catalysts, such as biocatalysts or solid-supported catalysts, to minimize environmental impact. bepls.comresearchgate.netnih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions to construct the functionalized thiazole ring in a single step, thereby improving atom economy and process efficiency. bepls.com
| Synthetic Strategy | Conventional Approach | Proposed Sustainable Alternative | Potential Advantages |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | Reduced reaction times, Lower energy consumption, Improved yields. bepls.comnih.gov |
| Solvent System | Volatile organic solvents (e.g., benzene) | Green solvents (e.g., water, PEG, ethanol) | Reduced toxicity and environmental pollution, Easier workup. bepls.com |
| Catalysis | Homogeneous catalysts, often metal-based | Recyclable biocatalysts (e.g., chitosan-based), Solid-supported catalysts | Catalyst reusability, Reduced metal contamination, Milder reaction conditions. mdpi.comnih.gov |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Increased efficiency, Reduced waste, Improved atom economy. bepls.com |
Exploration of Unconventional Reactivity Profiles
The electronic properties of this compound, dominated by the electron-withdrawing nature of its substituents, suggest a reactivity profile that is ripe for exploration beyond standard transformations. science.govresearchgate.net Future work should aim to uncover and harness novel chemical behaviors.
Unexplored avenues include:
C-F Bond Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation and functionalization represent a frontier in synthetic chemistry. baranlab.orgnih.gov Developing methodologies to selectively replace or modify the fluorine atom at the C5 position could provide access to a vast array of novel thiazole derivatives that are otherwise difficult to synthesize. nih.gov This could involve transition-metal catalysis or photoredox-mediated approaches.
Photocatalysis and Electrochemistry: Utilizing visible-light photocatalysis or electrochemical methods could unlock new reaction pathways. rsc.org These techniques can generate highly reactive intermediates under mild conditions, potentially enabling cycloadditions, cross-coupling reactions, or other transformations that are not feasible with traditional thermal methods.
Reactivity as a Dienophile/Dipolarophile: The electron-deficient nature of the thiazole ring could make it a suitable partner in various cycloaddition reactions. A systematic study of its behavior in hetero-Diels-Alder reactions or 1,3-dipolar cycloadditions could lead to the synthesis of complex, fused heterocyclic systems. mdpi.com
Integration with Artificial Intelligence and Machine Learning for Chemical Discovery
Future research directions leveraging AI and ML include:
Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and material characteristics of virtual libraries of this compound derivatives. nih.govresearchgate.netchemrxiv.org This would enable in silico screening to identify promising candidates for synthesis and testing, saving significant time and resources.
Reaction Prediction and Optimization: Using AI algorithms to predict the outcomes of unknown reactions and to optimize synthetic routes. nih.gov Such tools can help chemists identify the most efficient pathways to target molecules and troubleshoot challenging synthetic steps.
Generative Inverse Design: Employing generative AI models to design novel this compound-based molecules with specific, desired properties. cornell.edu By defining the target characteristics, these models can propose new chemical structures that are likely to meet the design criteria.
| AI/ML Application | Description | Potential Impact on this compound Research |
| QSAR Modeling | Quantitative Structure-Activity Relationship models predict biological activity based on molecular structure. nih.gov | Rapidly screen virtual libraries for potential therapeutic applications (e.g., anticancer, antimicrobial). mdpi.com |
| Yield Prediction | Machine learning algorithms trained on reaction data to predict the yield of a chemical reaction. nih.gov | Optimize synthetic conditions for novel derivatives, improving efficiency and reducing experimental effort. |
| Generative Models | AI models that can generate new molecular structures based on learned chemical rules and desired properties. cornell.edu | Design of novel materials (e.g., organic semiconductors, fluorophores) with tailored electronic and optical properties. |
| Retrosynthesis Planning | AI tools that propose synthetic routes for a target molecule by working backward from the product. | Accelerate the synthesis planning for complex derivatives of this compound. |
Expansion into Emerging Fields of Materials Science
The unique combination of a π-conjugated heterocyclic ring with strong electron-withdrawing groups makes this compound an attractive building block for advanced functional materials. nih.gov
Promising areas for future materials science research are:
Organic Electronics: The electron-deficient nature of the molecule suggests its potential use as an n-type material in organic electronics. science.gov Future research could involve incorporating the this compound moiety into polymers or small molecules for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov
Fluorescent Materials and Sensors: Thiazole derivatives are known to exhibit interesting photophysical properties. researchgate.net The impact of the cyano and fluoro substituents on the fluorescence of the thiazole core should be investigated. This could lead to the development of novel fluorophores for organic light-emitting diodes (OLEDs) or chemical sensors capable of detecting specific analytes through changes in their optical properties.
Functional Polymers: Polymerizing derivatives of this compound could yield functional polymers with unique thermal, electronic, or biomedical properties. sigmaaldrich.com These materials could find applications in areas ranging from advanced coatings to drug delivery systems.
High-Throughput Experimentation and Automation in this compound Research
To fully explore the chemical space around this compound, modern high-throughput and automated techniques are essential. These approaches can dramatically increase the pace of research and discovery.
Future efforts should focus on:
Automated Synthesis Platforms: Employing robotic systems to perform the synthesis and purification of libraries of this compound derivatives. acs.org This would allow for the rapid generation of a diverse set of compounds for screening purposes.
High-Throughput Screening (HTS): Developing and implementing HTS assays to quickly evaluate the properties of synthesized derivatives. This could involve screening for biological activity, catalytic performance, or specific material properties, enabling the rapid identification of lead compounds.
Reactive Synthesis and Autonomous Discovery: Integrating AI-driven models with robotic platforms to create autonomous systems that can not only synthesize and test compounds but also learn from the results to decide which experiments to perform next. acs.orgkavrakilab.org This closed-loop approach represents a paradigm shift in chemical discovery, enabling the autonomous exploration of the reactivity and applications of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
